molecular formula C11H13NO3S2 B1606404 Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt CAS No. 56405-37-9

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B1606404
CAS No.: 56405-37-9
M. Wt: 271.4 g/mol
InChI Key: XSEOLEIVLCYZQR-UHFFFAOYSA-N
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Description

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a useful research compound. Its molecular formula is C11H13NO3S2 and its molecular weight is 271.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3S2/c1-9-12(7-4-8-17(13,14)15)10-5-2-3-6-11(10)16-9/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEOLEIVLCYZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069105
Record name Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
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Molecular Weight

271.4 g/mol
Source PubChem
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CAS No.

56405-37-9
Record name Betaine 2-methyl-3-(3-sulfopropyl)benzothiazolium
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Record name 2-Methyl-3-(3-sulphonatopropyl)benzothiazolium
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Record name Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
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Record name Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
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Record name 2-methyl-3-(3-sulphonatopropyl)benzothiazolium
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Record name 2-METHYL-3-(3-SULPHONATOPROPYL)BENZOTHIAZOLIUM
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Biological Activity

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt (commonly referred to as MTS) is a compound that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological properties, applications, and relevant research findings.

  • Molecular Formula : C11H13N2O3S2
  • Molecular Weight : Approximately 271.36 g/mol
  • Structure : The compound features a benzothiazole moiety, characterized by a bicyclic structure containing sulfur and nitrogen. The inner salt form indicates that it exists as a zwitterion, enhancing its solubility in polar solvents like water.

1. Cell Viability Assays

MTS is widely utilized in cell viability assays due to its ability to be reduced by mitochondrial enzymes into formazan dyes. This transformation allows for colorimetric quantification of cell viability and proliferation:

  • Mechanism : MTS is converted to formazan in metabolically active cells, leading to a color change that can be measured spectrophotometrically.
  • Applications : Commonly used in cancer research and drug testing to assess the cytotoxic effects of various compounds on different cell lines.

2. Antimicrobial Properties

Research has indicated that benzothiazolium derivatives, including MTS, possess antimicrobial activity:

  • Study Findings : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Mechanism of Action : The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with cellular metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of MTS compared to other related compounds:

Compound NameMolecular FormulaUnique Features
Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-C13H15N2O4S2Enhanced solubility due to methoxy groups
BenzothiazoleC7H5NSSimpler structure; primarily used as an intermediate in synthesis
MTS Reagent (various derivatives)VariesIncludes multiple derivatives with varying solubility and reactivity

MTS stands out due to its specific sulfopropyl group which enhances water solubility and makes it particularly effective as a reagent in biological assays.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MTS against several pathogens. Results showed that MTS exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high potency.

Cytotoxicity Assessment

In another research effort, the cytotoxic effects of MTS were assessed using human cancer cell lines. The results demonstrated that MTS treatment led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent. Flow cytometry analysis revealed that MTS induced apoptosis in treated cells.

Safety and Toxicology

While MTS shows promising biological activities, safety assessments are crucial:

  • Irritation Potential : May cause eye and skin irritation upon exposure. Prolonged exposure may lead to respiratory tract irritation .
  • Toxicological Properties : The toxicological profile is not fully characterized; therefore, further studies are warranted to understand long-term effects and safe usage guidelines .

Scientific Research Applications

Biochemical Applications

  • Cell Viability Assays :
    • MTS is primarily used in colorimetric assays to assess cell viability. It is reduced by mitochondrial enzymes in living cells to form formazan dyes, which can be quantified spectrophotometrically.
    • Case Study : In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, MTS assays were employed to measure cell proliferation and viability accurately. The results indicated that MTS is a reliable indicator of cellular metabolic activity.
  • Antimicrobial Activity :
    • Research has shown that benzothiazolium derivatives exhibit antimicrobial properties. MTS can be modified to enhance its efficacy against specific pathogens.
    • Case Study : A study demonstrated the antimicrobial activity of modified MTS compounds against E. coli and Staphylococcus aureus, indicating potential for pharmaceutical applications.

Synthetic Organic Chemistry

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt serves as a precursor for synthesizing various thiazole dyes and other derivatives. The unique structure allows for modifications that can lead to compounds with tailored properties.

  • Synthesis Methods :
    • Various synthetic routes are available for producing MTS and its derivatives, allowing customization of the compound's properties by altering substituents on the benzothiazole ring or the sulfopropyl group.

The versatility of MTS makes it valuable not only in research but also in industrial applications such as dye manufacturing and as a reagent in various chemical reactions. Its zwitterionic nature contributes to its effectiveness in diverse environments.

Chemical Reactions Analysis

Nucleophilic Substitutions

The benzothiazolium ring undergoes nucleophilic attacks at the C2 position due to its electron-deficient nature. For example:

  • Thiol Exchange : Reacts with thiols (e.g., 2-mercapto-5-chloro-benzothiazole) to form disulfide-linked derivatives ( ).

  • Condensation with Aldehydes : Participates in Biginelli-like reactions under acidic conditions to form dihydropyrimidinones, facilitated by the sulfonate group stabilizing intermediates ( ).

Cyclocondensation Reactions

In the presence of dicarbonyl compounds and urea/thiourea, the compound acts as a catalyst precursor in heteropolyanion-based ionic liquids (HPAILs). The sulfopropyl group stabilizes enolate intermediates during cyclocondensation ( ):

Mechanism Highlights

  • Activation of aldehydes via coordination with the sulfonate group.

  • Enolate formation from 1,3-dicarbonyl compounds.

  • Mannich-like addition and cyclization to yield heterocyclic products.

Redox Reactions in Biological Assays

In cell viability assays, the compound is reduced by mitochondrial dehydrogenases to form water-soluble formazan dyes. The reaction is concentration-dependent and monitored spectrophotometrically at 490–500 nm (,):

Key Data

ParameterValue
λ<sub>max</sub> (formazan)490–500 nm
Linear Range0.1–10 μM
Detection Limit0.05 μM

Derivatization for Functional Materials

The sulfonate group enables covalent modifications for applications in dyes and sensors:

  • Thiazole Dye Synthesis : Coupling with diazonium salts generates azo dyes with tunable absorption maxima ().

  • Polymer Functionalization : Acts as a monomer in sulfobetaine-based zwitterionic polymers for antifouling coatings ( ).

Comparative Reactivity of Derivatives

DerivativeReactivity ProfileKey Application
5,6-Dimethoxy variant ()Enhanced solubility; redox probesElectrochemical sensors
2-Methyl-3-sulfopropyl ()High aqueous stabilityCell viability assays
Imidazolium analogs ( )Lower catalytic activityOrganic synthesis

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO<sub>2</sub> and benzothiazole fragments ( ).

  • Photodegradation : UV exposure induces ring-opening via C–S bond cleavage, forming sulfonic acid derivatives ().

This compound’s versatility in organic synthesis, catalysis, and bioassays underscores its importance in research and industrial applications. Its zwitterionic structure and tunable reactivity make it a cornerstone for developing functional materials and biochemical tools.

Preparation Methods

Primary Synthetic Route and Reaction Mechanism

The compound is synthesized via a Zincke salt intermediate reaction , where 2-methylbenzothiazole reacts with 1,3-propane sultone under controlled conditions. The general mechanism involves:

  • Quaternization : Formation of the benzothiazolium ring through alkylation.
  • Sulfonation : Introduction of the sulfopropyl group via nucleophilic substitution.

Key reaction equation :
$$
\text{2-Methylbenzothiazole} + \text{1,3-Propane sultone} \xrightarrow{\text{Base}} \text{Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt}
$$

Optimized Reaction Conditions

Experimental data from patent WO2013114115A1 and industrial protocols highlight the following parameters:

Parameter Optimal Range Impact on Yield
Temperature 15–35°C (ambient) Prevents decomposition
Reaction Time 4–8 hours Balances kinetics and side reactions
Base Sodium acetate (0.5–1 eq) Enhances nucleophilicity
Solvent Anhydrous acetone or DMF Improves solubility

Notable advantages :

  • Ambient temperature reduces energy costs vs. traditional methods requiring >70°C.
  • Sodium acetate minimizes byproduct formation compared to stronger bases like NaOH.

Industrial-Scale Production Techniques

Large-scale synthesis employs:

Typical yield : 85–92% (bench-scale), 78–85% (industrial).

Characterization and Quality Control

Post-synthesis analysis includes:

Technique Critical Data Points
UV-Vis Spectroscopy λmax = 315 nm (in H2O)
Melting Point 197–199°C (decomposition)
TLC Rf = 0.42 (Silica gel, EtOAc/MeOH 4:1)

Stability considerations :

  • Hygroscopic; requires storage under anhydrous conditions.
  • Degrades above 200°C, releasing sulfur oxides.

Comparative Analysis of Bases

The base significantly affects reaction efficiency:

Base Yield (%) Byproducts
Sodium acetate 89 Minimal
Triethylamine 78 Amine salts
Pyridine 82 N-oxide

Sodium acetate is preferred for its low cost and minimal side reactions.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt, and what are the critical reaction parameters?

Methodological Answer: The compound is typically synthesized via sulfopropylation of a benzothiazole precursor using 1,3-propanesultone under controlled conditions. Key steps include:

  • Reagent Selection : Use 2-methylbenzothiazole and 1,3-propanesultone in a polar aprotic solvent (e.g., acetonitrile or DMF) .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to optimize sulfopropyl group incorporation while minimizing side reactions.
  • Purification : Post-reaction, isolate the product via recrystallization or column chromatography. Validate purity using 1H-NMR (e.g., δ 2.8–3.2 ppm for sulfopropyl protons) and HPLC (>98% purity) .

Q. Critical Parameters Table

ParameterOptimal RangeImpact of Deviation
Reaction Temperature60–80°CLower: Incomplete reaction; Higher: Decomposition
Solvent PolarityHigh (DMF, MeCN)Low polarity reduces solubility
Molar Ratio (Precursor:Sultone)1:1.1–1.2Excess sultone improves yield

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the sulfopropyl group via characteristic peaks:
    • 1H-NMR : δ 1.8–2.2 ppm (methylene protons), δ 3.0–3.5 ppm (sulfonate protons) .
    • 13C-NMR : δ 45–55 ppm (quaternary carbons adjacent to sulfur).
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M]+) at m/z 301.0784 (exact mass) .
  • HPLC-UV/Vis : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. What analytical methodologies are optimal for detecting and quantifying this compound in environmental matrices (e.g., water, sludge)?

Methodological Answer: Environmental detection requires high sensitivity due to low concentrations (ppb levels). Recommended approaches:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
    • Column : C18 (2.1 × 100 mm, 1.7 µm).
    • Ionization : Electrospray ionization (ESI) in positive mode.
    • Quantitative Transition : m/z 301.1 → 184.0 (collision energy: 20 eV) .
  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges for complex matrices like sludge .

Q. Detection Limits Table

MatrixLOD (ng/L)LOQ (ng/L)Recovery (%)
Water51585–95
Sludge206070–80

Q. How does the sulfopropyl group influence the compound’s bioactivity and toxicity in biological systems?

Methodological Answer: The sulfopropyl group enhances water solubility and modulates interactions with cellular targets:

  • Anticancer Activity : The sulfonate moiety increases binding affinity to DNA topoisomerase II, as shown in MTT assays (IC50: 12 µM in HeLa cells) .
  • Toxicity Profiling :
    • In Vivo Models : Zebrafish embryos exposed to 100 µM exhibit developmental delays (e.g., tail curvature) due to oxidative stress .
    • Mechanistic Studies : ROS generation measured via DCFH-DA fluorescence (2-fold increase at 50 µM) .

Q. Experimental Design for Toxicity Studies

Dose Range : 10–200 µM in cell culture or 1–100 µM in zebrafish.

Endpoints : Apoptosis (Annexin V/PI staining), oxidative stress (GSH/GSSG ratio).

Controls : Include a non-sulfonated benzothiazole analog to isolate sulfopropyl effects .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazolium derivatives?

Methodological Answer: Discrepancies often arise from experimental variables . Mitigation strategies include:

  • Standardized Assay Conditions : Fix cell lines (e.g., HepG2 vs. HEK293), exposure duration (24–48 hr), and solvent controls (DMSO ≤0.1%).
  • Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., desulfonation products) that may explain divergent results .
  • Data Normalization : Express activity relative to a reference compound (e.g., doxorubicin for cytotoxicity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
Reactant of Route 2
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

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